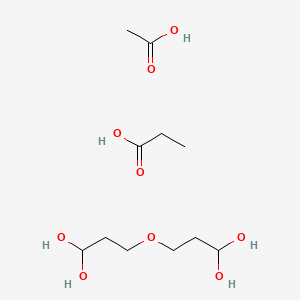
Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid is a complex organic compound with the molecular formula C11H24O9. This compound is characterized by the presence of multiple hydroxyl groups and carboxylic acid functionalities, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid typically involves multi-step organic reactions. One common method includes the esterification of acetic acid with 3,3-dihydroxypropoxy propane-1,1-diol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the purification of raw materials, controlled reaction conditions, and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Propanediol, oxybis-, tetraacetate: Similar in structure but differs in the number of acetyl groups.
Acetic acid, propane-1,1-diol: Shares the acetic acid and propane-1,1-diol moieties but lacks the additional hydroxyl groups.
Uniqueness
Acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid is unique due to its combination of multiple hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and versatility in various applications.
Properties
CAS No. |
673460-87-2 |
|---|---|
Molecular Formula |
C11H24O9 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
acetic acid;3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid |
InChI |
InChI=1S/C6H14O5.C3H6O2.C2H4O2/c7-5(8)1-3-11-4-2-6(9)10;1-2-3(4)5;1-2(3)4/h5-10H,1-4H2;2H2,1H3,(H,4,5);1H3,(H,3,4) |
InChI Key |
KSWVGFXRAVENMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CC(=O)O.C(COCCC(O)O)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















